molecular formula C36H34N4O8 B13140017 Fmoc-norArg(Z)2-OH

Fmoc-norArg(Z)2-OH

Cat. No.: B13140017
M. Wt: 650.7 g/mol
InChI Key: OJBZBKXVLYDJEI-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-norArg(Z)2-OH: is a derivative of the amino acid arginine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and two benzyloxycarbonyl (Z) groups. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect the amino group during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-norArg(Z)2-OH typically involves the protection of the amino group of norarginine with the Fmoc group. This is achieved by reacting norarginine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Z groups are introduced by reacting the protected norarginine with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-quality reagents and solvents is crucial to avoid impurities and side reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which provides enhanced stability and selectivity in peptide synthesis. The presence of two Z groups offers additional protection compared to similar compounds with only one Z group .

Properties

Molecular Formula

C36H34N4O8

Molecular Weight

650.7 g/mol

IUPAC Name

(2S)-4-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C36H34N4O8/c41-32(42)31(38-34(43)48-23-30-28-17-9-7-15-26(28)27-16-8-10-18-29(27)30)19-20-37-33(39-35(44)46-21-24-11-3-1-4-12-24)40-36(45)47-22-25-13-5-2-6-14-25/h1-18,30-31H,19-23H2,(H,38,43)(H,41,42)(H2,37,39,40,44,45)/t31-/m0/s1

InChI Key

OJBZBKXVLYDJEI-HKBQPEDESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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